2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core substituted with an amino group, a dimethoxyphenyl group, and a hexyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of ortho-phenylenediamine with a dicarbonyl compound to form the quinoxaline core . This is followed by the introduction of the pyrrole ring through cyclization reactions. The amino group and the dimethoxyphenyl group are then introduced via substitution reactions, and the hexyl chain is added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts, environmentally friendly solvents, and efficient purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
Scientific Research Applications
2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(2,5-dimethoxyphenyl)ethanol: Shares the dimethoxyphenyl group but differs in the core structure and functional groups.
2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Similar core structure but different substituents.
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar core structure with different alkyl and aryl groups.
Uniqueness
The uniqueness of 2-amino-1-(2,5-dimethoxyphenyl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H29N5O3/c1-4-5-6-9-14-27-25(31)21-22-24(29-18-11-8-7-10-17(18)28-22)30(23(21)26)19-15-16(32-2)12-13-20(19)33-3/h7-8,10-13,15H,4-6,9,14,26H2,1-3H3,(H,27,31) |
InChI Key |
YYKBTCGANSMLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)OC)OC)N |
Origin of Product |
United States |
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